Cas no 59900-25-3 (1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-)
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-
- 2-cyclohexyl-4,5-dimethyl-1H-imidazole
- DTXSID10483340
- SCHEMBL762514
- 59900-25-3
-
- Inchi: 1S/C11H18N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13)
- InChI Key: DIJSQLALADIVMN-UHFFFAOYSA-N
- SMILES: N1C(C)=C(C)N=C1C1CCCCC1
Computed Properties
- Exact Mass: 178.14714
- Monoisotopic Mass: 178.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-387968-1.0g |
2-CYCLOHEXYL-4,5-DIMETHYL-1H-IMIDAZOLE |
59900-25-3 | 1.0g |
$0.0 | 2023-03-02 |
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- (CAS No. 59900-25-3): An Overview of Its Structure, Properties, and Applications
1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- (CAS No. 59900-25-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure and a range of potential applications in various scientific and industrial domains.
The molecular formula of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is C11H17N3, and its molecular weight is approximately 187.27 g/mol. The compound features a substituted imidazole ring with a cyclohexyl group at the 2-position and methyl groups at the 4 and 5 positions. This specific arrangement of substituents imparts unique chemical and physical properties to the molecule.
In terms of physical properties, 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits a melting point of around 80°C and a boiling point of approximately 260°C under standard atmospheric conditions.
The chemical stability of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- is notable. It remains stable under normal storage conditions but can undergo various chemical reactions when exposed to specific reagents or conditions. For instance, it can participate in nucleophilic substitution reactions and can form coordination complexes with metal ions due to the presence of the imidazole ring.
In the realm of biological research, 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activities and potential therapeutic applications. One area of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway.
Beyond anti-inflammatory applications, 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- has also been investigated for its potential as an antifungal agent. A study in the European Journal of Medicinal Chemistry reported that certain derivatives of this compound show potent antifungal activity against a range of fungal pathogens. This makes it a valuable candidate for developing new antifungal drugs to combat resistant fungal infections.
In addition to its biological activities, 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- has found applications in materials science and catalysis. Its ability to form stable coordination complexes with metal ions makes it useful as a ligand in homogeneous catalysis. For example, it has been used as a ligand in palladium-catalyzed cross-coupling reactions to improve reaction efficiency and selectivity.
The synthesis of 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- can be achieved through various routes. One common method involves the condensation of cyclohexanecarbaldehyde with N,N'-dimethylformamide dimethyl acetal followed by cyclization under acidic conditions. This synthetic route provides high yields and good purity of the final product.
Safety considerations are essential when handling 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl-. While it is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling to minimize exposure risks.
In conclusion, 1H-Imidazole, 2-cyclohexyl-4,5-dimethyl- (CAS No. 59900-25-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure confers valuable properties that make it an attractive candidate for further investigation and development in various scientific fields.
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